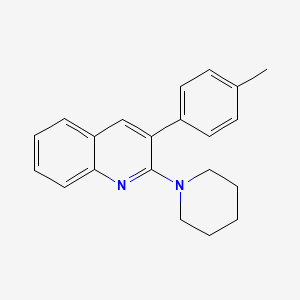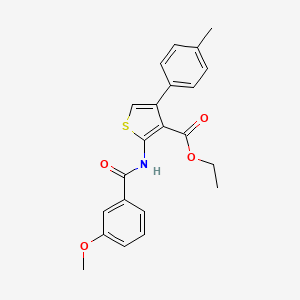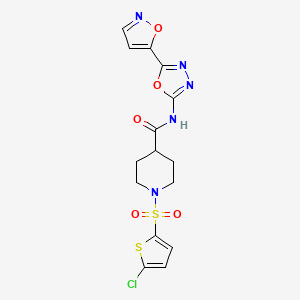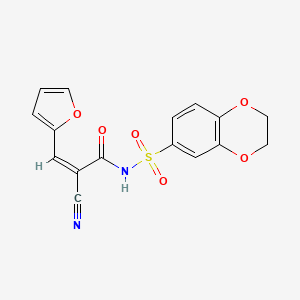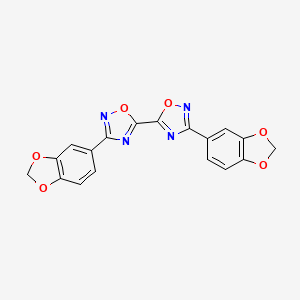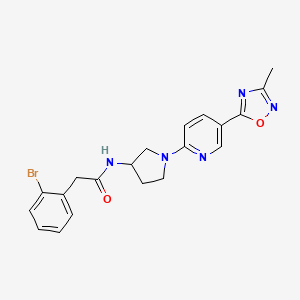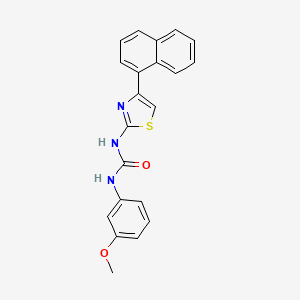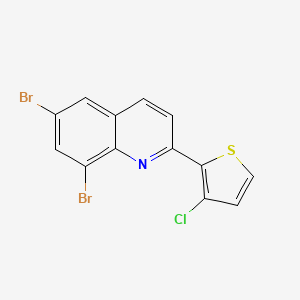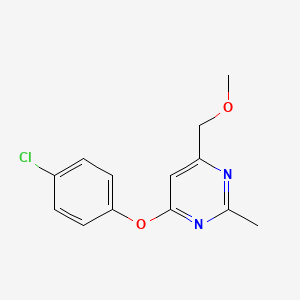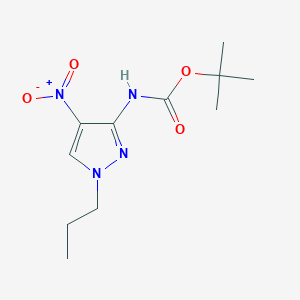![molecular formula C24H19BrN2O2 B2412902 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one CAS No. 326018-11-5](/img/structure/B2412902.png)
7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound that has been widely researched for its potential applications in the field of medicine. This compound is a member of the benzodiazepine family of drugs, which are known for their sedative, hypnotic, anxiolytic, and muscle relaxant properties. In
Mécanisme D'action
The exact mechanism of action of 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is not fully understood. However, it is believed to act on the GABA-A receptor, which is a neurotransmitter receptor that plays a key role in the regulation of anxiety, sleep, and other physiological processes.
Effets Biochimiques Et Physiologiques
When administered, 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has been shown to produce sedative, anxiolytic, and hypnotic effects in animal studies. It has also been shown to affect various physiological processes such as heart rate, blood pressure, and respiration.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one in lab experiments is that it has been extensively researched and its effects are well understood. Additionally, it has been shown to have a high affinity for the GABA-A receptor, which makes it a useful tool for investigating the role of this receptor in various physiological processes. However, one limitation of using this compound is that it can be difficult and time-consuming to synthesize.
Orientations Futures
There are several future directions for research on 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one. One possible direction is to investigate its potential use in the treatment of anxiety disorders and insomnia in humans. Another direction is to explore its effects on other physiological processes such as memory and learning. Additionally, researchers could investigate the potential use of this compound as a tool for studying the GABA-A receptor and its role in various physiological processes.
Conclusion:
In conclusion, 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one is a chemical compound that has been extensively researched for its potential applications in the field of medicine. It has been shown to have sedative, anxiolytic, and hypnotic effects in animal studies and has been investigated for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric disorders. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to new insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one involves the reaction of 4-bromo-2-nitroaniline with cinnamoyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then reduced using a reducing agent such as sodium dithionite to yield the final product.
Applications De Recherche Scientifique
7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one has been extensively researched for its potential applications in the field of medicine. It has been shown to have anxiolytic, sedative, and hypnotic effects in animal studies. Additionally, it has been investigated for its potential use in the treatment of anxiety disorders, insomnia, and other psychiatric disorders.
Propriétés
IUPAC Name |
7-bromo-5-phenyl-4-[(E)-3-phenylprop-2-enoyl]-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19BrN2O2/c25-19-12-13-21-20(15-19)24(18-9-5-2-6-10-18)27(16-22(28)26-21)23(29)14-11-17-7-3-1-4-8-17/h1-15,24H,16H2,(H,26,28)/b14-11+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFNSENIJBLSQW-SDNWHVSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C=CC3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)/C=C/C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-4-cinnamoyl-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4Z)-4-[(4-methoxyphenyl)methylidene]-1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-one](/img/structure/B2412819.png)

